Acetyl fluoride, chlorofluorothio-
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry has profoundly impacted modern science, with fluorinated compounds playing crucial roles in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. In the context of Acetyl fluoride (B91410), chlorofluorothio-, the presence of two fluorine atoms—one on the acetyl group and one in the acyl fluoride moiety—is of significant interest.
The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting thermal and chemical stability to molecules. In acyl fluorides, this stability is balanced with sufficient reactivity for them to act as effective acylating agents, often with greater selectivity compared to their more reactive acyl chloride counterparts. beilstein-journals.org The additional fluorine atom on the acetyl backbone of Acetyl fluoride, chlorofluorothio- would further modulate its electronic properties, likely increasing the electrophilicity of the carbonyl carbon and influencing its reactivity in nucleophilic acyl substitution reactions. While specific studies on this compound are scarce, research on other functionalized acetyl fluorides demonstrates their utility in a range of transformations. cas.cnorganic-chemistry.org
Significance in Organosulfur Chemistry
The incorporation of sulfur introduces another layer of chemical diversity and potential utility. Organosulfur compounds are ubiquitous in nature and synthetic chemistry, known for their diverse reactivity and applications. The thioether linkage in Acetyl fluoride, chlorofluorothio- is not merely a passive structural element. The sulfur atom can influence the reactivity of the adjacent stereocenter and the carbonyl group through its ability to stabilize adjacent positive charges and participate in various redox processes.
The metabolism of certain sulfur-containing compounds can lead to the formation of reactive thioacylating agents. Notably, Acetyl fluoride, chlorofluorothio- has been identified as a reactive metabolite of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC). nih.govresearchgate.netoup.com In this biological context, it has been shown to react with cellular proteins, indicating its potential as a covalent modifier. nih.gov This reactivity highlights the significance of the sulfur atom in mediating the compound's biological activity.
Historical Perspective on Related Acyl Halide Chemistry
The chemistry of acyl halides has a rich history, with acyl chlorides traditionally being the most widely used due to their high reactivity and ease of synthesis from carboxylic acids using reagents like thionyl chloride. researchgate.net However, the inherent instability and high reactivity of acyl chlorides can lead to side reactions and handling difficulties.
The synthesis and study of thioacyl halides, particularly those containing fluorine, have been a more specialized area of research. Early work in the mid-20th century, such as that by Yarovenko and colleagues, explored the synthesis of various thioacyl fluorides. mdpi.com A 1972 publication on acyl halides mentions a specific synthesis of chlorofluorothioacetyl fluoride from 2-chlorotetrafluoroethylsulfenyl chloride. vdoc.pub These early studies laid the groundwork for understanding the fundamental properties of this class of compounds, noting, for instance, that related difluorothioacetyl fluoride is a yellow substance. vdoc.pub The development of milder and more selective fluorinating agents in recent decades has renewed interest in acyl fluorides as valuable synthetic intermediates. beilstein-journals.orgcas.cnorganic-chemistry.orgresearchgate.net
Overview of Current Research Landscape and Academic Gaps
Despite its early synthesis and identification as a metabolite, Acetyl fluoride, chlorofluorothio- remains a chemical curiosity with a strikingly sparse modern research footprint. A comprehensive search of contemporary chemical literature reveals a significant lack of recent studies focused on its synthesis, reactivity, and potential applications.
The primary academic gaps concerning Acetyl fluoride, chlorofluorothio- include:
Modern Synthetic Methodologies: There is a need for the development of efficient, scalable, and well-characterized synthetic routes to this compound.
Detailed Reactivity Profile: A thorough investigation of its reactivity with a range of nucleophiles and under various reaction conditions is absent.
Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties have not been reported in the modern literature.
Computational Studies: Theoretical investigations into its structure, bonding, and reactivity could provide valuable insights but are currently lacking.
Applications in Synthesis: Its potential as a building block for the synthesis of novel organofluorine and organosulfur compounds is completely unexplored.
Biological and Medicinal Chemistry: Beyond its identification as a metabolite, its broader biological effects and potential as a pharmacological probe have not been investigated.
The following table summarizes the key properties of related compound classes, highlighting the type of information that is currently missing for Acetyl fluoride, chlorofluorothio-.
| Property | Acyl Fluorides (General) | Thioacyl Halides (General) | Acetyl fluoride, chlorofluorothio- |
| Reactivity | Moderately reactive acylating agents, often more selective than acyl chlorides. beilstein-journals.org | Generally highly reactive, with reactivity influenced by substituents. | Expected to be a reactive acylating agent, but detailed studies are lacking. |
| Stability | Generally more stable to moisture than other acyl halides. beilstein-journals.org | Stability varies greatly with structure; some are prone to polymerization. | Unknown. |
| Spectroscopy | Well-characterized by modern spectroscopic methods. | Characterized, but data for complex examples can be limited. | No modern, comprehensive spectroscopic data available. |
| Applications | Used in peptide synthesis, polymerization, and as precursors to other functional groups. researchgate.net | Used in the synthesis of sulfur-containing heterocycles and other organosulfur compounds. | Identified as a metabolite, but no synthetic applications have been explored. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
814-84-6 |
|---|---|
Molecular Formula |
C2HClF2S |
Molecular Weight |
130.54 g/mol |
IUPAC Name |
2-chloro-2-fluoroethanethioyl fluoride |
InChI |
InChI=1S/C2HClF2S/c3-1(4)2(5)6/h1H |
InChI Key |
LUIHJYLWXVDRNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=S)F)(F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes
Direct synthesis would involve the construction of the thioacyl fluoride (B91410) moiety from appropriate precursors. These methods are generally challenging due to the high reactivity of thioacyl halides.
The synthesis of thioacyl fluorides can often be achieved from other thioacyl halides. A potential precursor, such as a chlorofluorothioacetyl chloride or bromide, could theoretically be converted to the corresponding fluoride. Thioacyl chlorides lacking α-hydrogens, particularly those substituted with halogens, are noted to be the only isolable aliphatic thioacyl chlorides, lending feasibility to this approach. thieme-connect.de General methods for preparing thioacyl chlorides include the reaction of dithiocarboxylic acids with reagents like thionyl chloride or phosgene. thieme-connect.de
Thiocarboxylic acids are logical precursors for thioacyl halides. wikipedia.org These compounds are typically synthesized by reacting an acid chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide. wikipedia.org For instance, a hypothetical chlorofluorothioacetic acid could be prepared and subsequently converted to the target thioacyl fluoride. While thiocarboxylic acids can be oxidized to acylsulfenyl halides, further conversion to the thioacyl fluoride would be required. wikipedia.org The high acidity of thiocarboxylic acids, roughly 100 times that of their carboxylic acid analogs, is a key property in their reactivity. wikipedia.org
Halogen exchange represents a viable strategy for introducing the fluoride atom. The Finkelstein reaction, which involves the exchange of a halogen for another, is a cornerstone of this approach. frontiersin.org For thioacyl halides, the substitution of a bromine atom with fluoride has been reported, indicating that a chlorofluorothioacetyl bromide could serve as an effective precursor. thieme-connect.de Such reactions are typically kinetically controlled, with the exchange rate following the trend I > Br > Cl. wikipedia.org The use of metal catalysts, such as copper complexes, can facilitate halogen exchange in otherwise unreactive aryl and vinyl halides, and similar principles could be applied to these aliphatic systems. nih.govacs.orgrsc.org
Table 1: Potential Direct Synthesis Precursors and Reactions
| Precursor Type | Example Precursor | Reaction Type |
| Thioacetyl Halide | Chlorofluorothioacetyl bromide | Halogen Exchange |
| Thioacid | Chlorofluorothioacetic acid | Halogenation |
| Halogenated Alkene | Chlorotrifluoroethene | Sulfuration |
Indirect Formation Pathways
The most well-documented route to chlorofluorothioacetyl fluoride is not through laboratory synthesis but via the metabolic breakdown of specific sulfur-containing xenobiotics.
Certain halogenated cysteine S-conjugates are metabolized by enzymes to form reactive thiols, which can then transform into thioacyl halides. nih.gov This bioactivation is a key mechanism in the toxicology of several haloalkenes. nih.gov
The bioactivation of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) provides a clear pathway to the formation of chlorofluorothioacetyl fluoride. nih.govnih.gov This process is catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-containing enzymes known as cysteine S-conjugate β-lyases. nih.govnih.gov
The mechanism proceeds as follows:
The cysteine S-conjugate β-lyase enzyme cleaves the C-S bond of CTFC. nih.gov This reaction produces pyruvate, ammonia, and an unstable thiol intermediate, 2-chloro-1,1,2-trifluoroethanethiol. nih.gov
This unstable thiol rapidly undergoes dehydrofluorination, losing a molecule of hydrogen fluoride (HF). nih.gov
The elimination of HF results in the formation of the highly reactive acylating agent, chlorofluorothioacetyl fluoride. nih.gov
This metabolic product can then be further hydrolyzed to yield stable terminal metabolites, including chlorofluoroacetic acid and inorganic fluoride. nih.gov The intermediate thioacyl fluoride is a potent electrophile that can react with cellular nucleophiles. nih.govresearchgate.net
Table 2: Metabolic Formation of Chlorofluorothioacetyl Fluoride
| Precursor | Key Enzyme | Intermediate | Product |
| S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) | Cysteine S-conjugate β-lyase | 2-Chloro-1,1,2-trifluoroethanethiol | Chlorofluorothioacetyl fluoride |
Degradation Products of Fluorinated Thioethers
The degradation of fluorinated thioethers is a critical aspect of their environmental and metabolic fate. Studies on model compounds, such as aryl α,α-difluoroethyl thioethers, provide insight into the primary degradation pathways. The metabolic transformation of these compounds often involves oxidation at the sulfur atom.
Research utilizing the model organism Cunninghamella elegans has shown that aryl-SCF₂CH₃ motifs undergo metabolic degradation primarily through sulfoxidation. nih.govnih.gov The initial and more rapid step is the oxidation of the thioether to the corresponding sulfoxide (B87167). nih.gov This is followed by a significantly slower oxidation of the sulfoxide to the sulfone. nih.govnih.gov This two-step oxidation process appears to be a common metabolic pathway for this class of compounds. nih.govbeilstein-journals.org Importantly, under these conditions, there was no evidence of defluorination, indicating the stability of the C-F bonds in the α,α-difluoroethyl group. nih.gov
In contrast, the analogous α,α-difluoroethyl oxygen ethers are more susceptible to hydrolysis, leading to the release of fluoride ions. beilstein-journals.org The stability of the aryl thioethers compared to their oxygen counterparts highlights the influence of the sulfur atom on the metabolic fate of these molecules. beilstein-journals.org
The degradation of fluorotelomer alcohols (FTOHs) in the atmosphere, which can be considered a broader class of fluorinated compounds that can lead to thioether conjugates through metabolic processes, results in the formation of perfluorinated carboxylic acids (PFCAs). acs.org While not a direct degradation of a stable fluorinated thioether, this pathway underscores the environmental transformation of fluorinated substances into persistent degradation products.
The following table summarizes the observed degradation products of representative fluorinated thioethers:
| Starting Compound | Degradation Pathway | Key Degradation Products |
| Aryl-SCF₂CH₃ (Aryl α,α-difluoroethyl thioether) | Metabolic Oxidation | Aryl-S(O)CF₂CH₃ (Sulfoxide), Aryl-S(O₂)CF₂CH₃ (Sulfone) |
| (p-OMe)PhSCF₂CH₃ | Metabolic Oxidation and Demethylation | (p-OH)PhS(O)CF₂CH₃ (Phenol sulfoxide) |
| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation | Perfluorinated Carboxylic Acids (PFCAs) |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Nature and Acylating Properties
Acetyl fluoride (B91410), chlorofluorothio-, like other thioacyl halides, is characterized by a highly electrophilic carbonyl carbon. thieme-connect.de The presence of both a fluorine and a chlorine atom, which are highly electronegative, enhances this electrophilicity, making the compound a potent acylating agent. ontosight.ai Thioacyl fluorides are generally known to be extremely reactive, often undergoing dimerization or polymerization. thieme-connect.de
Role as a Thioacetylating Agent
Research has identified Acetyl fluoride, chlorofluorothio- as a reactive thioacetylating agent. This reactivity is particularly relevant in biological systems, where it can be formed as a metabolite of certain xenobiotics. For instance, studies on the metabolism of S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) have shown that it can lead to the formation of difluorothionoacetyl-protein adducts, highlighting the role of related thioacyl fluorides in modifying biological macromolecules. nih.gov
Reactions with Nucleophilic Species
The electrophilic nature of Acetyl fluoride, chlorofluorothio- facilitates its reaction with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
Thioacyl halides readily react with primary and secondary amines to form the corresponding thioamides. wikipedia.org This reaction is a fundamental transformation in organic synthesis. The general mechanism involves the nucleophilic attack of the amine on the electrophilic thioacyl carbon, followed by the elimination of the fluoride ion. youtube.com While specific studies on the reaction of Acetyl fluoride, chlorofluorothio- with amines are not extensively detailed in the available literature, the general reactivity of thioacyl fluorides suggests a facile reaction to yield N-substituted chlorofluorothioacetamides. thieme-connect.denih.gov The reaction would proceed as follows:
This type of reaction, known as a Schotten-Baumann reaction when conducted in the presence of a base and water, is a common method for amide synthesis from acid chlorides. youtube.com
In biological contexts, the primary amino group of lysine (B10760008) residues in proteins represents a key nucleophilic target for electrophilic compounds. Studies have shown that metabolites of certain fluorinated compounds can form stable adducts with lysine. For example, difluorothionoacetyl moieties, which are structurally similar to the reactive portion of Acetyl fluoride, chlorofluorothio-, have been shown to form Nα-acetyl-Nε-(difluorothionoacetyl)lysine adducts. nih.gov This indicates that the ε-amino group of lysine is a primary site for adduction by such reactive thioacylating agents. nih.gov The formation of these adducts can be facilitated by other amino acid residues like histidine and tyrosine, which can act as nucleophilic catalysts. nih.gov
Stereochemical Aspects of Reactions
The stereochemical outcome of reactions involving Acetyl fluoride, chlorofluorothio- is an important consideration, particularly when it reacts with chiral molecules such as amino acids. When a nucleophile attacks the planar thioacyl group, a new stereocenter can be created at the carbonyl carbon.
In reactions with single diastereoisomers of similar halogenated compounds, such as iodofluoroethanamide, clean inversion of configuration at the carbon bearing the halogen has been observed during nucleophilic displacement. researchgate.net However, subsequent epimerization can sometimes occur, especially if the leaving group, such as iodide, can act as a nucleophile in a reverse reaction. researchgate.net For Acetyl fluoride, chlorofluorothio-, the stereochemical course of its reactions with chiral nucleophiles would likely depend on the specific reaction conditions and the nature of the nucleophile.
Reaction Kinetics and Thermodynamics
The high reactivity of thioacyl fluorides suggests that their reactions with nucleophiles are generally rapid. thieme-connect.de For instance, the fluorination of rutile (TiO2) with elemental fluorine, another highly reactive process, shows a significant increase in reaction rate at temperatures above 630 K. mdpi.com While this is a different type of reaction, it underscores the energetic nature of reactions involving highly electronegative elements. The thermodynamics of such reactions are typically favorable, with a large release of heat. mdpi.com
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.
The proton NMR spectrum is expected to provide information on the hydrogen atoms within the molecule. In the proposed structure of chlorofluorothioacetyl fluoride (B91410), the protons are on the methyl group, which is also substituted with chlorine and sulfur. The chemical shift of these protons would be significantly influenced by the electronegativity of the adjacent chlorine and sulfur atoms, and potentially through-space coupling with the fluorine atom on the carbonyl carbon.
Based on analogous structures, the proton signal is anticipated to be a singlet, shifted downfield from typical methyl ketone protons due to the presence of the electron-withdrawing chlorine and sulfur atoms.
Table 1: Predicted ¹H NMR Data for Acetyl fluoride, chlorofluorothio-
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 - 3.5 | s | 2H | -CHClS- |
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom in an acyl fluoride is typically found in a specific region of the spectrum. For acetyl fluoride, the ¹⁹F chemical shift is well-documented. rsc.orgrsc.org The introduction of chloro and thio substituents on the alpha-carbon is expected to influence the electronic environment of the carbonyl group and, consequently, the chemical shift of the acyl fluoride. The chemical shift range for acyl fluorides (-F-C=O) is generally between -70 to -20 ppm relative to CFCl₃. uni-muenchen.deucsb.edu
Table 2: Predicted ¹⁹F NMR Data for Acetyl fluoride, chlorofluorothio-
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| ~+20 to +50 | t | ~2-5 Hz (⁴JHF) | -C(O)F |
The fluorine atom is expected to show a triplet multiplicity due to coupling with the two protons on the adjacent carbon (⁴JHF). Long-range H-F coupling is common in fluorinated compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. For chlorofluorothioacetyl fluoride, two carbon signals are expected: one for the carbonyl carbon and one for the alpha-carbon. The carbonyl carbon will be significantly deshielded and will appear at a low field. Furthermore, it will exhibit a large one-bond coupling constant with the directly attached fluorine atom (¹JCF). The alpha-carbon's chemical shift will be influenced by the attached chlorine and sulfur atoms.
Table 3: Predicted ¹³C NMR Data for Acetyl fluoride, chlorofluorothio-
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| ~150 - 170 | d | ~350-380 Hz (¹JCF) | C=O |
| ~40 - 60 | t | -CHClS- |
The carbonyl carbon signal is anticipated to be a doublet due to the one-bond coupling with the fluorine atom. The alpha-carbon signal may appear as a triplet due to coupling with the two attached protons.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR techniques would be employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the -CHClS- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the protons of the -CHClS- group and the carbonyl carbon, as well as between the fluorine atom and the protons and carbon of the -CHClS- group.
COSY (Correlation Spectroscopy): While not as informative for this simple structure with only one type of proton, a COSY spectrum would confirm the absence of proton-proton coupling between different proton environments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
In a mass spectrometer, the "Acetyl fluoride, chlorofluorothio-" molecule would be ionized, typically by electron impact (EI), to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound.
The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways, driven by the relative stability of the resulting fragments. Common fragmentation pathways for acyl halides and sulfur-containing compounds include:
Alpha-cleavage: Loss of a chlorine radical (•Cl) or a thio radical (•SH or •SR) from the alpha-carbon.
Loss of the acyl fluoride group: Cleavage of the C-C bond to lose a •C(O)F radical.
Loss of carbon monoxide: Expulsion of a neutral CO molecule from the acylium ion, a common fragmentation for carbonyl compounds.
Rearrangements: Potential for rearrangements involving the sulfur and halogen atoms.
Table 4: Predicted Key Mass Spectrometry Fragments for Acetyl fluoride, chlorofluorothio-
| m/z | Proposed Fragment |
|---|---|
| [M]⁺• | Molecular ion |
| [M - F]⁺ | Loss of fluorine radical |
| [M - Cl]⁺ | Loss of chlorine radical |
| [M - S]⁺ | Loss of sulfur radical |
| [C₂H₂ClS]⁺ | |
| [CH₂ClS]⁺ | |
| [C(O)F]⁺ | Acetyl fluoride cation |
The presence of chlorine and sulfur would produce characteristic isotopic patterns in the mass spectrum, which would aid in the identification of fragments containing these elements.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) stands as a critical tool for the unambiguous determination of a compound's elemental composition. For a molecule with the formula C2HClF2S, HRMS would be employed to distinguish it from other potential molecules with the same nominal mass.
The exact mass of Acetyl fluoride, chlorofluorothio- can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ³²S). This calculated value would then be compared to the experimentally measured mass-to-charge ratio (m/z) obtained from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap mass spectrometer. A close correlation between the theoretical and experimental masses, usually within a few parts per million (ppm), would provide strong evidence for the proposed elemental formula.
Table 1: Theoretical Isotopic Masses for Elemental Composition of C2HClF2S
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Chlorine | ³⁵Cl | 34.968853 |
| Chlorine | ³⁷Cl | 36.965903 |
| Fluorine | ¹⁹F | 18.998403 |
| Sulfur | ³²S | 31.972071 |
This interactive table allows for the calculation of the theoretical exact mass of different isotopic combinations of the target molecule.
The isotopic distribution pattern observed in the mass spectrum would further corroborate the elemental composition. The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would produce a distinct M+2 peak. Similarly, the presence of sulfur (³²S and ³⁴S) would contribute to the isotopic signature, although the abundance of ³⁴S is lower.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.
Vibrational Analysis of Carbonyl and C-Halogen Bonds
The IR and Raman spectra of Acetyl fluoride, chlorofluorothio- would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The carbonyl (C=O) stretching vibration is typically a strong and sharp band in the IR spectrum, appearing in the region of 1700-1850 cm⁻¹. The exact position would be influenced by the electronegativity of the adjacent atoms (fluorine, chlorine, and the thioacyl group).
The carbon-halogen bonds would also give rise to distinct vibrational modes. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 600 and 800 cm⁻¹. These bands can be useful in confirming the presence of these halogens in the molecule.
Table 2: Expected Vibrational Frequencies for Key Bonds in Acetyl fluoride, chlorofluorothio-
| Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1700 - 1850 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
| C-S | Stretch | 600 - 800 |
This interactive table provides a general guide to the expected positions of key vibrational bands.
Characterization of Thioacyl Functionality
The thioacyl group (C=S) would also produce characteristic vibrational bands. The C=S stretching vibration is typically weaker than the C=O stretch in the IR spectrum and is found in the range of 1000-1250 cm⁻¹. In Raman spectroscopy, the C=S stretch often gives a more intense signal, making it a valuable complementary technique for identifying this functionality. The presence and position of bands related to the C-S single bond would further support the structural assignment.
Chiroptical Spectroscopy (If Chiral Derivatives are Explored)
If a chiral center is introduced into the "Acetyl fluoride, chlorofluorothio-" molecule, for instance, by substitution at the α-carbon, the resulting enantiomers could be studied using chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD). These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra would be characteristic of the absolute configuration of the chiral center and could be used to determine enantiomeric purity. Currently, there is no information available on the synthesis or chiroptical properties of any chiral derivatives of this compound.
Computational and Theoretical Studies
Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational quantum chemistry provides powerful tools to investigate this structure with high accuracy.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like acetyl fluoride (B91410), chlorofluorothio-, DFT would be the primary method for determining its most stable three-dimensional structure (geometry optimization) and its ground-state energy.
A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ, def2-TZVP). The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The calculation would proceed by iteratively solving the Kohn-Sham equations until a minimum on the potential energy surface is located. This process yields the optimized bond lengths, bond angles, and dihedral angles of the molecule.
Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization
| Functional | Description | Basis Set | Description |
|---|---|---|---|
| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G * | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. |
| M06-2X | A high-nonlocality hybrid meta-GGA functional, often good for main-group thermochemistry and kinetics. | cc-pVDZ | A Dunning-style correlation-consistent basis set of double-zeta quality. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction, suitable for non-covalent interactions. | def2-TZVP | An Ahlrichs-style basis set of triple-zeta quality with polarization functions. |
Ab Initio Methods for High-Level Characterization
Ab initio (from first principles) methods are based on solving the Schrödinger equation without empirical parameters, offering a pathway to very high accuracy. For a definitive characterization of acetyl fluoride, chlorofluorothio-, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed, often using the geometry obtained from a less costly DFT calculation (a "single-point energy" calculation).
These high-level calculations provide a more accurate electronic energy, which is crucial for determining reaction energies and activation barriers. While computationally expensive, they serve as a benchmark for validating the results from more approximate methods like DFT.
Conformational Analysis and Isomerism
The presence of single bonds in acetyl fluoride, chlorofluorothio- (e.g., C-C, C-S) implies the possibility of different spatial arrangements of atoms, known as conformers. A thorough conformational analysis would be essential to identify the global minimum energy structure among all possible conformers. This is typically done by systematically rotating dihedral angles and performing geometry optimizations for each starting structure.
Furthermore, depending on the connectivity of the "chlorofluorothio-" group, various structural isomers could exist. For example, the chlorine and fluorine atoms could be attached to the sulfur atom in different arrangements. Computational methods would be indispensable for calculating the relative energies of these isomers to predict their thermodynamic stability and likelihood of existence.
Spectroscopic Property Prediction
Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing new molecules.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F) can aid in the assignment of experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach for this.
The process involves performing a DFT calculation with a suitable functional and a basis set specifically designed for NMR predictions (e.g., 6-311+G(2d,p)). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for an Isomer of Acetyl Fluoride, Chlorofluorothio-
| Atom | Isotropic Shielding (ppm) | Calculated Chemical Shift vs. CFCl₃ (ppm) |
|---|---|---|
| F (on Acetyl) | Value | Value |
| F (on Sulfur) | Value | Value |
Note: This table is illustrative. Actual values would require specific calculations on a defined molecular structure.
Vibrational Frequency Calculations
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A frequency calculation, performed after a successful geometry optimization, is a standard output of most quantum chemistry software packages. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum.
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. The calculation also provides the IR intensities for each vibrational mode, predicting which peaks will be strong or weak. These predicted spectra are critical for interpreting experimental IR data and confirming the structure of a newly synthesized compound.
Computational and Theoretical Analyses of Acetyl Fluoride, Chlorofluorothio- Remain Unexplored in Scientific Literature
Despite a comprehensive search of available scientific databases and computational chemistry literature, no specific theoretical or computational studies detailing the properties and reactivity of the chemical compound "Acetyl fluoride, chlorofluorothio-" have been found. This indicates that this particular molecule has likely not yet been the subject of in-depth computational investigation.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical studies of acetyl fluoride, chlorofluorothio- as requested. The specific subsections outlined—5.3. Reaction Mechanism Elucidation, 5.4. Molecular Dynamics Simulations, and 5.5. Quantum Chemical Topology and Bonding Analysis—require dedicated research and published data that are currently unavailable for this compound.
General computational and theoretical methodologies are widely applied to understand the behavior of organofluorine and organosulfur compounds. These studies typically involve:
Reaction Mechanism Elucidation: Computational chemists employ methods like Density Functional Theory (DFT) and ab initio calculations to map the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of reaction pathways. For a molecule like acetyl fluoride, chlorofluorothio-, such studies would be crucial to understanding its synthesis, decomposition, and reactivity with other chemical species.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvents or other molecules. For acetyl fluoride, chlorofluorothio-, MD simulations could provide insights into its behavior in different environments, which is critical for understanding its practical applications.
Quantum Chemical Topology and Bonding Analysis: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electron density distribution within a molecule. This provides a rigorous definition of chemical bonds and atomic interactions, offering insights into the nature of the chemical bonding in novel or complex molecules. For acetyl fluoride, chlorofluorothio-, this analysis would clarify the nature of the carbon-sulfur, carbon-fluorine, and sulfur-halogen bonds.
While these computational tools are powerful and frequently used, their application to "Acetyl fluoride, chlorofluorothio-" has not been documented in the accessible scientific literature. Consequently, the detailed research findings and data tables requested cannot be generated at this time. Further experimental and theoretical research would be required to elucidate the specific chemical and physical properties of this compound.
Polymer Chemistry and Advanced Material Applications
Monomer in Polymerization Reactions
Detailed research findings on the homopolymerization characteristics of Acetyl fluoride (B91410), chlorofluorothio- are not currently available in the reviewed scientific literature.
Acetyl fluoride, chlorofluorothio- undergoes copolymerization with thiocarbonyl fluoride. This reaction yields high molecular weight copolymers. The incorporation of Acetyl fluoride, chlorofluorothio- as a comonomer influences the properties of the resulting polymer, even at low concentrations. For instance, copolymers containing 1-3% of the chlorofluorothioacetyl fluoride monomer unit exhibit distinct characteristics compared to the homopolymer of thiocarbonyl fluoride.
Properties of Resulting Fluorinated Sulfur-Containing Polymers
The properties of copolymers of Acetyl fluoride, chlorofluorothio- and thiocarbonyl fluoride are influenced by the relative proportions of the comonomers.
Specific data regarding the chemical resistance and inertness of polymers derived from Acetyl fluoride, chlorofluorothio- is not available in the public domain. However, fluorinated polymers, in general, are known for their high degree of chemical resistance due to the strength of the carbon-fluorine bond.
Following a comprehensive search for the chemical compound "Acetyl fluoride, chlorofluorothio-," it has been determined that there is insufficient publicly available scientific literature to generate the requested article.
While the compound is identified with the CAS Number 814-84-6 and the molecular formula C₂HClF₂S, extensive database searches yielded no research findings, data, or discussions related to its role in polymer chemistry or advanced material applications. Specifically, no information was found concerning its use as a building block for advanced materials in the following contexts:
Design of Fluorinated Elastomers
Synthesis of Specialty Polymeric Reagents
Thin Film Formation and Surface Properties
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user's instructions. The generation of content for the specified sections and subsections is unachievable due to the complete absence of relevant research on this particular compound in the requested fields.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways and Catalysis
The synthesis of a complex molecule like chlorofluorothioacetyl fluoride (B91410) is anticipated to be a significant challenge. Future research would likely focus on developing new, efficient, and selective synthetic methodologies.
Deoxyfluorination of Carboxylic Acids: A primary route to acyl fluorides involves the deoxyfluorination of the corresponding carboxylic acids. organic-chemistry.org For the target molecule, this would mean starting with a chlorofluorothio-acetic acid precursor. Reagents like Deoxo-Fluor and XtalFluor-E are effective for this transformation. organic-chemistry.org Research could focus on optimizing conditions to tolerate the sensitive chlorofluorothio moiety.
Sulfur-Fluorine Exchange (SuFEx) Chemistry: The principles of SuFEx click chemistry, which involves the formation of robust sulfur-fluorine bonds, could be adapted. nih.govnih.gov While typically used for higher oxidation state sulfur compounds like sulfonimidoyl fluorides, research could explore novel catalytic systems to create the S-F linkage in the target molecule.
Halogen Exchange Reactions: The classic Swarts reaction, involving halogen exchange with metal fluorides, remains a cornerstone of industrial organofluorine chemistry. nih.gov A potential pathway could involve the fluorination of a corresponding chlorofluorothioacetyl chloride.
Catalytic Approaches: The development of catalytic methods would be a major advancement. This could involve transition-metal catalysis for the selective introduction of fluorine or the chlorothio- group, a field of growing importance. researchgate.net For instance, copper-catalyzed carbonylative coupling has been used to synthesize acyl fluorides from alkyl iodides. organic-chemistry.org
| Synthetic Strategy | Precursor Example | Key Reagents/Catalysts | Reference |
| Deoxyfluorination | Chlorofluorothio-acetic acid | Deoxo-Fluor, XtalFluor-E, Selectfluor | organic-chemistry.org |
| Halogen Exchange | Chlorofluorothioacetyl chloride | Metal fluorides (e.g., KF, SbF₃) | nih.gov |
| Sulfur-Containing Precursors | Hexafluorothioacetone dimer (for trifluoroacetyl fluoride) | Alkali metal fluoride, Oxidizing agent | google.com |
Advanced Spectroscopic Probes for Real-time Monitoring
Understanding the formation and reactivity of a potentially unstable intermediate like chlorofluorothioacetyl fluoride would necessitate advanced characterization techniques.
Low-Temperature NMR and Vibrational Spectroscopy: To characterize highly reactive species, low-temperature NMR and IR/Raman spectroscopy are invaluable. These methods have been successfully used to study protonated haloacetyl fluorides in superacidic media, providing detailed structural information. uni-muenchen.de
In-situ Reaction Monitoring: Techniques like ReactIR (in-situ FTIR) or process NMR could be employed for real-time monitoring of synthetic reactions. This would allow for the identification of transient intermediates and byproducts, aiding in reaction optimization and mechanistic understanding.
Mass Spectrometry: High-resolution mass spectrometry would be essential for confirming the molecular weight and fragmentation pattern of the target molecule and any intermediates.
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of highly reactive and potentially hazardous organofluorine compounds is often improved by using continuous flow microreactor technology. nih.gov
Enhanced Safety and Control: Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is crucial when dealing with energetic or unstable compounds. nih.gov It allows for the safe handling of hazardous reagents often used in fluorination.
Improved Yield and Purity: The precise control in flow reactors can lead to higher yields and selectivities, minimizing the formation of impurities. vapourtec.com This is particularly relevant for complex molecules where multiple reaction pathways are possible.
Sustainability: Flow chemistry aligns with the principles of green chemistry by reducing waste, improving energy efficiency, and enabling solvent recycling. rsc.org Integrating the synthesis of chlorofluorothioacetyl fluoride into a flow process would represent a modern, sustainable approach. rsc.org
Exploration of Chiral Analogues and Enantioselective Synthesis
The introduction of a stereocenter is a key step toward creating high-value molecules for applications in life sciences and materials. If the carbon of the acetyl group is rendered chiral, the enantioselective synthesis of its analogues would be a major research goal.
Asymmetric Fluorination/Chlorination: Building on the successful organocatalytic enantioselective α-fluorination of aldehydes, similar strategies could be developed for the target molecule's scaffold. scispace.com
Chiral Sulfur Chemistry: The field of chiral sulfur compounds is rapidly expanding. acs.org Research into chiral sulfonimidoyl fluorides (SIFs) has demonstrated that the sulfur atom itself can be a stable stereocenter, which is critical for designing selective molecular probes. nih.govnih.govwur.nl This opens the possibility of creating analogues where the sulfur atom is the source of chirality.
Stereospecific Transformations: Once a chiral center is established, subsequent reactions must proceed with high stereocontrol. Nucleophilic substitution reactions on related α,α-chlorofluoro carbonyl compounds have been shown to proceed in a rigorous Sₙ2 fashion, allowing for the creation of various optically active molecules with a fluorinated quaternary carbon center. scispace.com
| Chiral Compound Class | Synthetic Approach | Key Features | Reference |
| Chiral α,α-chlorofluoro carbonyls | Organocatalytic asymmetric halogenation | Creates chiral quaternary carbon centers | scispace.com |
| Chiral Sulfonimidoyl Fluorides (SIFs) | Enantioselective oxidation/fluorination of sulfenamides | Sulfur atom is the stereocenter; used in SuFEx | nih.govnih.gov |
| Chiral Oligomers | Sequential sulfur–fluoride exchange reactions | Precisely controlled chirality at each sulfur center | wur.nl |
Application in Niche Chemical Synthesis beyond Polymers
The unique combination of functional groups in chlorofluorothioacetyl fluoride suggests potential as a versatile building block in specialized areas of chemical synthesis.
Pharmaceutical and Agrochemical Scaffolds: The incorporation of fluorine and sulfur into organic molecules is a well-established strategy in drug discovery to modulate properties like metabolic stability and binding affinity. nih.govwikipedia.org The title compound could serve as a precursor to novel bioactive molecules.
Reagents for "Click" Chemistry: Analogous sulfur(VI) fluorides are used in Sulfur-Fluoride Exchange (SuFEx) reactions, a powerful type of "click" chemistry for bioconjugation and materials science. wur.nlresearchgate.net Future research could explore whether chlorofluorothioacetyl fluoride or its derivatives can participate in similar selective ligation reactions.
Covalent Inhibitors: Sulfonyl fluorides are known to act as covalent inhibitors of enzymes like serine proteases. wur.nl The reactivity of the acyl fluoride and the presence of the chlorofluorothio group could be tuned to create highly selective covalent probes for chemical biology.
Advanced Theoretical Models for Fluorine and Sulfur Effects
Computational chemistry will be indispensable for predicting the properties and reactivity of this novel compound.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict bond lengths, bond angles, vibrational frequencies, and reaction energetics. uni-muenchen.de Such calculations were crucial in understanding the structure of protonated haloacetyl fluorides. uni-muenchen.de
In Silico Analysis: Theoretical models can elucidate the complex electronic effects of having multiple electronegative atoms (F, Cl, O) and a polarizable sulfur atom attached to a single carbon framework. This understanding is key to predicting the molecule's stability and reaction mechanisms.
Molecular Property Prediction: In silico methods are routinely used to predict properties relevant to drug discovery and materials science, helping to guide synthetic efforts toward molecules with desired characteristics. nih.gov
Q & A
Q. What are the optimal synthesis routes for chlorofluorothioacetyl fluoride, and what factors influence reaction yield?
The synthesis of chlorofluorothioacetyl fluoride can be optimized using fluorination agents such as trifluoroacetyl chloride or trifluoroacetic acid. Reaction yields (88–91%) depend on temperature control, stoichiometric ratios of reactants, and the purity of precursors. For instance, trifluoroacetic acid reactions require anhydrous conditions to minimize hydrolysis byproducts . Computational modeling of reaction intermediates (e.g., using density functional theory, DFT) can further guide optimization.
Q. What analytical techniques are recommended for characterizing chlorofluorothioacetyl fluoride and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for structural elucidation, while infrared (IR) spectroscopy identifies functional groups like C=O and S-F bonds. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects volatile byproducts. For non-volatile intermediates, high-performance liquid chromatography (HPLC) with UV detection is advised. Cross-referencing with computational spectral libraries improves accuracy .
Q. What safety protocols are essential when handling chlorofluorothioacetyl fluoride in laboratory settings?
Due to its acute toxicity (reported lethal concentration, LCLo: 100 mg/m³ in guinea pigs), use fume hoods with HEPA filters and wear fluoropolymer-coated gloves. Monitor airborne concentrations using real-time fluoride ion-selective electrodes. Emergency protocols should include calcium gluconate gel for dermal exposure and immediate ventilation in case of inhalation .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reaction pathways of chlorofluorothioacetyl fluoride with atmospheric radicals?
Molecular dynamics simulations and DFT calculations can model interactions with hydroxyl (OH) radicals, predicting rate constants and degradation products. For example, the OH-reaction kinetics of analogous compounds like acetyl fluoride (CH₃C(O)F) show temperature-dependent rate constants (e.g., 1.24 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K), which can be validated experimentally using laser-induced fluorescence or pulsed photolysis systems .
Q. What methodologies resolve discrepancies in reported rate constants for the hydrolysis of chlorofluorothioacetyl fluoride?
Discrepancies often arise from variations in experimental conditions (e.g., pH, solvent polarity). Standardize measurements using buffer solutions with controlled ionic strength and compare results across multiple techniques (e.g., stopped-flow spectroscopy vs. NMR kinetics). Meta-analyses of published data, such as those in Table 1 of OH-radical kinetic studies, can identify outliers and refine Arrhenius parameters .
Q. What strategies optimize the detection of trace byproducts in reactions involving chlorofluorothioacetyl fluoride?
Hyphenated techniques like GC-MS coupled with solid-phase microextraction (SPME) enhance sensitivity for volatile byproducts (e.g., ClF₃ or CF₃COF). For non-volatile species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is effective. Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) aids in tracking reaction pathways and quantifying low-abundance intermediates .
Data Contradiction Analysis
- Kinetic Data Variability : Differences in reported rate constants for OH-radical reactions (e.g., acetyl fluoride vs. ethyl fluoride) may stem from wall effects in flow reactors or incomplete radical quenching. Cross-validation using cavity ring-down spectroscopy (CRDS) minimizes such artifacts .
- Synthetic Yield Discrepancies : Variations in trifluoroacetyl fluoride yields (88% vs. 91%) highlight the impact of precursor purity. Implementing in-line FTIR monitoring during synthesis ensures real-time adjustment of reactant ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
